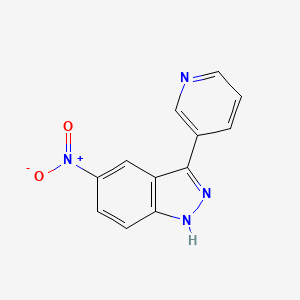

5-nitro-3-(pyridin-3-yl)-1H-indazole

Description

Properties

IUPAC Name |

5-nitro-3-pyridin-3-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)9-3-4-11-10(6-9)12(15-14-11)8-2-1-5-13-7-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKOVQIJRWDLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856345 | |

| Record name | 5-Nitro-3-(pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356087-84-7 | |

| Record name | 5-Nitro-3-(pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-nitro-3-(pyridin-3-yl)-1H-indazole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole

This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for 5-nitro-3-(pyridin-3-yl)-1H-indazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a privileged structure known for its diverse biological activities, and the specific substitution pattern of this target molecule makes it a valuable building block for novel therapeutic agents. This document emphasizes the chemical principles, experimental details, and critical parameters underlying the synthesis.

Strategic Overview: A Retrosynthetic Approach

The synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole is most logically approached through a multi-step pathway that first constructs the core bi-heterocyclic system and then introduces the nitro functionality. A retrosynthetic analysis reveals a robust strategy starting from commercially available 1H-indazole.

The key disconnections involve a late-stage electrophilic nitration and a palladium-catalyzed cross-coupling reaction to form the C-C bond between the indazole and pyridine rings.

Caption: Retrosynthetic analysis of 5-nitro-3-(pyridin-3-yl)-1H-indazole.

Part I: Assembly of the 3-(Pyridin-3-yl)-1H-indazole Core

The initial phase of the synthesis focuses on constructing the central 3-(pyridin-3-yl)-1H-indazole scaffold. This is efficiently achieved via a two-step sequence involving iodination followed by a Suzuki cross-coupling reaction.

Step 1: Regioselective Iodination of 1H-Indazole

Causality and Expertise: The synthesis begins with the functionalization of the C3 position of the indazole ring. Direct iodination is an effective strategy to install a leaving group suitable for subsequent cross-coupling reactions. The use of iodine in the presence of a strong base like potassium hydroxide (KOH) facilitates the electrophilic substitution at the electron-rich C3 position.

Experimental Protocol: Synthesis of 3-iodo-1H-indazole [1]

-

To a stirred solution of 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add iodine (2.0 eq).

-

Add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 3-iodo-1H-indazole.

Data Summary: Iodination Reaction

| Parameter | Value |

| Starting Material | 1H-Indazole |

| Reagents | Iodine (I₂), Potassium Hydroxide (KOH) |

| Solvent | DMF |

| Temperature | Room Temperature |

| Typical Yield | High |

| Product | 3-iodo-1H-indazole |

Step 2: Palladium-Catalyzed Suzuki Coupling

Authoritative Grounding: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds.[2] This reaction utilizes a palladium catalyst to couple an organoboron compound (pyridine-3-boronic acid) with an organohalide (3-iodo-1H-indazole). The choice of a tetrakis(triphenylphosphine)palladium(0) catalyst is common for such transformations.[1]

Caption: Simplified catalytic cycle for the Suzuki coupling reaction.

Experimental Protocol: Synthesis of 3-(pyridin-3-yl)-1H-indazole [1]

-

In a reaction vessel, combine 3-iodo-1H-indazole (1.0 eq), pyridine-3-boronic acid (1.5 eq), and a suitable base such as sodium carbonate (2.0 eq).

-

Add a solvent mixture, typically toluene, ethanol, and water.

-

Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

-

Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield pure 3-(pyridin-3-yl)-1H-indazole.

Data Summary: Suzuki Coupling Reaction

| Parameter | Value |

| Substrates | 3-iodo-1H-indazole, Pyridine-3-boronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | Na₂CO₃ |

| Solvent | Toluene/Ethanol/Water |

| Temperature | Reflux |

| Typical Yield | Good to Excellent |

| Product | 3-(pyridin-3-yl)-1H-indazole |

Part II: Final Step - Electrophilic Nitration

With the core structure assembled, the final step is the introduction of the nitro group onto the indazole ring.

Step 3: Regioselective Nitration of 3-(pyridin-3-yl)-1H-indazole

Trustworthiness and Expertise: The nitration of the 1H-indazole ring is a classic electrophilic aromatic substitution. The electron-donating nature of the pyrazole nitrogen directs electrophiles primarily to the 5- and 7-positions of the benzene ring. Under carefully controlled conditions, the 5-nitro isomer is typically the major product.[3] A mixed acid system of concentrated nitric acid and sulfuric acid is the standard reagent for this transformation. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Critical Safety Note: Reactions involving concentrated nitric and sulfuric acids are highly exothermic and require strict temperature control. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Experimental Protocol: Synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 3-(pyridin-3-yl)-1H-indazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

-

In a separate vessel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the indazole derivative, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the resulting acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the product precipitates.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure 5-nitro-3-(pyridin-3-yl)-1H-indazole.

Data Summary: Nitration Reaction

| Parameter | Value |

| Starting Material | 3-(pyridin-3-yl)-1H-indazole |

| Reagents | Concentrated HNO₃, Concentrated H₂SO₄ |

| Temperature | 0-5 °C |

| Work-up | Quenching on ice, neutralization |

| Product | 5-nitro-3-(pyridin-3-yl)-1H-indazole |

Overall Synthetic Pathway and Conclusion

This guide outlines a robust and reproducible three-step synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole from 1H-indazole. The pathway leverages reliable and well-understood chemical transformations, including regioselective halogenation, palladium-catalyzed Suzuki coupling, and electrophilic aromatic substitution.

Caption: Complete synthesis pathway for 5-nitro-3-(pyridin-3-yl)-1H-indazole.

The successful execution of this synthesis relies on careful control of reaction conditions, particularly temperature during the nitration step, and effective purification of intermediates. The characterization of the final product and intermediates should be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their identity and purity.[1] This pathway provides a solid foundation for researchers requiring access to this valuable chemical entity for further investigation in drug discovery and development.

References

-

Chen, G., Hu, M., & Peng, Y. (2018). Switchable Synthesis of 3-Substituted 1H-Indazoles and 3,3-Disubstituted 3H-Indazole-3-phosphonates Tuned by Phosphoryl Groups. The Journal of Organic Chemistry, 83(4), 1591-1597. [Link]

-

Reddy, T. S., et al. (2017). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 22(1), 105. [Link]

-

Request PDF. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]

-

Organic Process Research & Development. (n.d.). Cu-Mediated Cyclization to Form 1H-Indazoles. ACS Publications. [Link]

-

Asif, M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4993. [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

-

Organic Syntheses. (n.d.). 5-nitroindazole. [Link]

-

Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127993. [Link]

-

Reddy, B. V. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]

-

Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]

- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Bunce, R. A., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Center for Biotechnology Information. [Link]

-

Legrand, B., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(29), 22432-22435. [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

ResearchGate. (n.d.). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]-N-aryl-1,2,4-triazole-5-thione sodium salts (IIa–IIc). [Link]

-

El-Gazzar, M. G., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 195-207. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 5-nitro-3-(pyridin-3-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-nitro-3-(pyridin-3-yl)-1H-indazole represents a heterocyclic scaffold with potential applications in medicinal chemistry, particularly within the domain of kinase inhibition.[1][2][3] The successful progression of any potential drug candidate from discovery to clinical application is fundamentally reliant on a thorough understanding of its physicochemical properties.[4][5][6] These characteristics—including solubility, lipophilicity, ionization state, crystal structure, and stability—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7] This guide provides a comprehensive framework for the in-depth physicochemical characterization of 5-nitro-3-(pyridin-3-yl)-1H-indazole. It is designed not as a static data sheet, but as a methodological roadmap for senior application scientists and drug development professionals. We will detail the causality behind experimental choices, provide validated, step-by-step protocols for determining key parameters, and discuss the interpretation of this data within the broader context of drug discovery.[5][8]

Introduction: The Strategic Importance of Physicochemical Profiling

The indazole core is a privileged scaffold in medicinal chemistry, and the addition of a nitro group and a pyridine ring suggests that 5-nitro-3-(pyridin-3-yl)-1H-indazole may interact with biological targets such as protein kinases, which are pivotal in cellular signaling pathways.[1][9] However, biological potency alone is insufficient for therapeutic success. The journey of a drug molecule from administration to its target is a complex process dictated by its physical and chemical nature.[7]

Physicochemical profiling is a critical, early-stage activity in drug discovery that derisks candidates by identifying potential liabilities.[5][6] Properties like poor solubility can hinder absorption, while excessive lipophilicity might lead to off-target effects and metabolic instability.[8] Understanding the ionization constant (pKa) is crucial as it dictates the charge of the molecule in different physiological compartments, affecting everything from membrane passage to target binding.[10] Therefore, the systematic evaluation outlined in this guide is an indispensable component of a rational drug design strategy.[4][5]

Molecular Structure and Preliminary Assessment

Before embarking on experimental analysis, a theoretical evaluation of the molecule's structure provides a predictive baseline.

Structure: 5-nitro-3-(pyridin-3-yl)-1H-indazole Molecular Formula: C₁₂H₈N₄O₂ Molecular Weight: 240.22 g/mol

-

Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The 1H-indazole tautomer is generally more stable.

-

5-Nitro Group: A strong electron-withdrawing group that will significantly impact the electronics of the indazole ring and the pKa of the N-H proton.

-

3-Pyridyl Group: A basic nitrogen-containing aromatic ring that will confer a basic pKa to the molecule.

In Silico Prediction and Lipinski's Rule of Five

Lipinski's Rule of Five is a foundational guideline used to assess the "drug-likeness" of a molecule for oral bioavailability.[11][12][13]

| Property | Predicted Value | Lipinski's Rule (Violation?) |

| Molecular Weight | 240.22 Da | < 500 Da (No) |

| Hydrogen Bond Donors | 1 (indazole N-H) | ≤ 5 (No) |

| Hydrogen Bond Acceptors | 6 (2 nitro O, 1 pyridine N, 3 indazole N) | ≤ 10 (No) |

| Calculated LogP (cLogP) | ~2.55 | ≤ 5 (No) |

Analysis: The molecule conforms to Lipinski's Rule of Five, suggesting a favorable starting point for oral drug development.[11][14][15] The predicted LogP indicates moderate lipophilicity.[14] It is important to note that many successful drugs, including numerous kinase inhibitors, exist "beyond the Rule of Five," but these rules provide a valuable initial filter.[2]

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for characterization. While specific synthesis for this exact molecule is not widely published, a plausible approach involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine, followed by cyclization, or similar methods described for related 5-nitroindazole derivatives.[9][16][17]

Diagram: General Physicochemical Characterization Workflow This diagram outlines the logical flow from obtaining the pure compound to integrating various physicochemical data points for a comprehensive assessment.

Caption: Workflow for Physicochemical Characterization.

Experimental Determination of Core Properties

The following sections detail the rationale and validated protocols for measuring the most critical physicochemical properties.

Aqueous Solubility

Causality: Solubility is a gatekeeper property; a compound must be in solution to be absorbed and to interact with its target.[18][19] We distinguish between kinetic and thermodynamic solubility. While high-throughput kinetic solubility is useful for early screening, thermodynamic solubility represents the true equilibrium state and is essential for later-stage development.[20] Given the importance of accurate data for lead optimization, the thermodynamic shake-flask method is detailed here.[21]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

-

Preparation: Add an excess amount of solid 5-nitro-3-(pyridin-3-yl)-1H-indazole (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4.

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).[22] The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the clear supernatant, avoiding disturbance of the solid pellet.

-

Quantification: Dilute the supernatant in a suitable solvent (e.g., acetonitrile/water). Determine the concentration of the compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, by comparing the peak area to a standard curve of known concentrations.

-

Data Reporting: Report the solubility in µg/mL and µM. The pH of the final saturated solution should also be measured and reported.[18]

Ionization Constant (pKa)

Causality: The pKa value defines the pH at which a molecule is 50% ionized.[23] For 5-nitro-3-(pyridin-3-yl)-1H-indazole, we anticipate at least two pKa values: an acidic pKa for the indazole N-H and a basic pKa for the pyridine nitrogen. The ionization state profoundly affects solubility, permeability, and target binding.[10] Potentiometric titration is a highly accurate and reliable method for pKa determination.[24][25]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate the potentiometer and pH electrode using standard buffers (e.g., pH 4, 7, and 10).[24]

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[24][26] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[24]

-

Titration (Basic pKa): Titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl). Record the pH value after each incremental addition of titrant.

-

Titration (Acidic pKa): In a separate experiment, titrate the solution with a standardized base titrant (e.g., 0.1 M NaOH). Record the pH value after each incremental addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[10] Specialized software is typically used to analyze the curve and derive precise pKa values.

Diagram: Ionization States of the Compound This diagram shows how the charge of the molecule changes as the pH crosses its acidic and basic pKa values.

Caption: pH-dependent ionization states.

Lipophilicity (LogP / LogD)

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance.[8] We measure the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH (e.g., 7.4) which accounts for both neutral and ionized species.[27][28] The shake-flask method is the gold standard for its accuracy.[29][30]

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

-

Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[27]

-

Partitioning: Add a small amount of a concentrated stock solution of the compound (in a solvent like DMSO) to a vial containing a known volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 or other ratios depending on expected lipophilicity).[31] The final DMSO concentration should be minimal (<1%).

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[31]

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Solid-State Characterization

Causality: The solid-state properties of an active pharmaceutical ingredient (API) can significantly affect its stability, dissolution rate, and bioavailability.[32] Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, while techniques like Differential Scanning Calorimetry (DSC) can identify melting points, and polymorphism.[33][34]

Methodology Overview: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm).[35] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo or Cu Kα radiation).[34][35]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions, space group, and ultimately solve and refine the atomic coordinates to yield the final molecular structure.[32][36]

-

Analysis: The resulting structure provides unambiguous confirmation of connectivity, stereochemistry, and reveals intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[32]

Chemical Stability

Causality: An API must remain stable during storage and formulation to ensure safety and efficacy.[] Stability testing exposes the compound to stressed conditions to identify potential degradation pathways and establish a re-test period.[38][39] This is guided by ICH (International Council for Harmonisation) principles.[40][41]

Experimental Protocol: Forced Degradation Study

-

Conditions: Prepare solutions of the compound in various media and expose them to stressed conditions:

-

Hydrolytic: Acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (water) conditions at elevated temperature (e.g., 60°C).[38][40]

-

Oxidative: Solution containing hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[40]

-

Photolytic: Expose the solid compound and its solution to light energy according to ICH Q1B guidelines.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from any degradants).

-

Evaluation: Quantify the loss of the parent compound over time and identify any major degradation products. This data is crucial for developing stable formulations and defining appropriate storage conditions.[]

Data Synthesis and Conclusion

The ultimate goal of this comprehensive characterization is to build a holistic understanding of 5-nitro-3-(pyridin-3-yl)-1H-indazole. The experimentally determined values for solubility, pKa, and LogD should be integrated to model the compound's likely behavior in vivo. For example, knowing the pKa values allows for the calculation of LogD at various physiological pHs, from the stomach (pH ~1-2) to the intestine (pH ~6-7.5). Stability data informs formulation and packaging choices, while solid-state analysis ensures consistency of the drug substance.

By systematically applying the rigorous experimental protocols detailed in this guide, researchers and drug development professionals can generate a robust, reliable physicochemical data package. This essential information will de-risk the compound, guide subsequent optimization efforts, and provide a solid foundation for advancing promising molecules like 5-nitro-3-(pyridin-3-yl)-1H-indazole toward clinical development.

References

-

A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. PubMed Central. Available at: [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

-

Lipinski's rule of five. Wikipedia. Available at: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

Mastering Lipinski Rules for Effective Drug Development. bioaccess. Available at: [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). PharmaTutor. Available at: [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. Available at: [Link]

-

Small molecule crystallography. Excillum. Available at: [Link]

-

Lipinski's rule of five. Grokipedia. Available at: [Link]

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. Available at: [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available at: [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. ScienceDirect. Available at: [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ScienceDirect. Available at: [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. Available at: [Link]

-

LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. PubMed. Available at: [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. Available at: [Link]

-

Physical Properties in Drug Design. ResearchGate. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]

-

Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

-

Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. Available at: [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. The Royal Society of Chemistry. Available at: [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Food and Drugs Authority, Ghana. Available at: [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PubMed Central. Available at: [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central. Available at: [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

-

Annex 10 - ICH. World Health Organization. Available at: [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Establishing a high throughput screen of drug solubility in pharmaceutical excipients. European Pharmaceutical Review. Available at: [Link]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. Available at: [Link]

-

Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.. ResearchGate. Available at: [Link]

- WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. Google Patents.

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. Available at: [Link]

-

5-Nitroindazole. PubChem. Available at: [Link]

-

5-nitro-1H-indazole. Stenutz. Available at: [Link]

Sources

- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brimr.org [brimr.org]

- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. researchgate.net [researchgate.net]

- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 9. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pharmatutor.org [pharmatutor.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. researchgate.net [researchgate.net]

- 22. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 27. LogP / LogD shake-flask method [protocols.io]

- 28. researchgate.net [researchgate.net]

- 29. encyclopedia.pub [encyclopedia.pub]

- 30. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 31. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. rigaku.com [rigaku.com]

- 33. excillum.com [excillum.com]

- 34. eas.org [eas.org]

- 35. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 36. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 38. fdaghana.gov.gh [fdaghana.gov.gh]

- 39. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 40. rsc.org [rsc.org]

- 41. database.ich.org [database.ich.org]

An In-depth Technical Guide to 5-nitro-3-(pyridin-3-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-nitro-3-(pyridin-3-yl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical identity, synthesis, and potential biological significance, offering valuable insights for researchers engaged in drug discovery and development.

Chemical Identity and Structure

CAS Number: 1356087-84-7

Molecular Formula: C₁₂H₈N₄O₂

Molecular Weight: 240.22 g/mol

The structure of 5-nitro-3-(pyridin-3-yl)-1H-indazole features a bicyclic indazole core, which is a fusion of a benzene ring and a pyrazole ring. A nitro group (-NO₂) is substituted at the 5-position of the indazole ring, and a pyridin-3-yl group is attached at the 3-position. The presence of the nitro group, a strong electron-withdrawing group, and the pyridine ring, a heteroaromatic system, significantly influences the electronic properties and potential biological activity of the molecule.

Table 1: Physicochemical Properties of 5-nitro-3-(pyridin-3-yl)-1H-indazole

| Property | Value | Source |

| CAS Number | 1356087-84-7 | [1] |

| Molecular Formula | C₁₂H₈N₄O₂ | Calculated |

| Molecular Weight | 240.22 g/mol | Calculated |

digraph "5-nitro-3-(pyridin-3-yl)-1H-indazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,1.5!"]; C3 [label="C", pos="-1.8,0.2!"]; C3a [label="C", pos="-0.8,-0.5!"]; C4 [label="C", pos="-1.3,-1.8!"]; C5 [label="C", pos="-0.3,-2.5!"]; C6 [label="C", pos="1.0,-1.8!"]; C7 [label="C", pos="1.0,-0.5!"]; C7a [label="C", pos="0,-0.2!"]; N_nitro [label="N", pos="-0.3,-3.9!"]; O1_nitro [label="O", pos="-1.3,-4.6!"]; O2_nitro [label="O", pos="0.7,-4.6!"]; C_py1 [label="C", pos="-3.2,0.2!"]; C_py2 [label="C", pos="-4.0,1.3!"]; N_py [label="N", pos="-5.3,1.3!"]; C_py3 [label="C", pos="-5.8,0.2!"]; C_py4 [label="C", pos="-5.0,-0.9!"]; C_py5 [label="C", pos="-3.7,-0.9!"]; H1[label="H", pos="0.5,2.2!"]; H4[label="H", pos="-2.3,-2.2!"]; H6[label="H", pos="1.8,-2.2!"]; H7 [label="H", pos="1.8,-0.1!"]; H_py2 [label="H", pos="-3.6,2.2!"]; H_py3 [label="H", pos="-6.8,0.2!"]; H_py4 [label="H", pos="-5.4,-1.8!"]; H_py5 [label="H", pos="-3.1,-1.8!"];

// Bonds N1 -- N2 [style=solid]; N2 -- C3 [style=solid]; C3 -- C3a [style=solid]; C3a -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C7 [style=solid]; C7 -- C7a [style=solid]; C7a -- N1 [style=solid]; C3a -- C7a [style=solid]; C5 -- N_nitro [style=solid]; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro [style=double]; C3 -- C_py1 [style=solid]; C_py1 -- C_py2 [style=solid]; C_py2 -- N_py [style=double]; N_py -- C_py3 [style=solid]; C_py3 -- C_py4 [style=double]; C_py4 -- C_py5 [style=solid]; C_py5 -- C_py1 [style=double]; N1 -- H1[style=solid]; C4 -- H4[style=solid]; C6 -- H6[style=solid]; C7 -- H7 [style=solid]; C_py2 -- H_py2 [style=solid]; C_py3 -- H_py3 [style=solid]; C_py4 -- H_py4 [style=solid]; C_py5 -- H_py5 [style=solid];

// Double bonds in rings edge [style=double]; C4 -- C5; C6 -- C7; C3a -- C7a; C_py1 -- C_py2; C_py3 -- C_py4; C_py5 -- C_py1; }

Figure 1: Chemical structure of 5-nitro-3-(pyridin-3-yl)-1H-indazole.

Synthesis and Reaction Mechanisms

The synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole can be conceptually approached through a multi-step process, leveraging established methodologies for the functionalization of the indazole scaffold. A plausible and efficient synthetic route involves the initial bromination of a readily available starting material, 5-nitro-1H-indazole, followed by a palladium-catalyzed cross-coupling reaction.

Step 1: Bromination of 5-nitro-1H-indazole

The first step is the regioselective bromination of 5-nitro-1H-indazole at the 3-position. This reaction is typically carried out using a brominating agent in a suitable solvent.

Protocol:

-

Dissolve 5-nitro-1H-indazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Slowly add a solution of bromine in DMF to the reaction mixture at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product, 3-bromo-5-nitro-1H-indazole, is isolated by filtration. A patent for this process reports a high yield of 95%[2].

Causality: The indazole ring is susceptible to electrophilic substitution. The use of a polar aprotic solvent like DMF facilitates the reaction. The regioselectivity for the 3-position is a known characteristic of indazole bromination.

Sources

- 1. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

biological activity of 5-nitro-3-(pyridin-3-yl)-1H-indazole

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide focuses on the specific, yet largely uncharacterized molecule, 5-nitro-3-(pyridin-3-yl)-1H-indazole. In the absence of direct empirical data for this compound, this document serves as a predictive framework and a comprehensive guide for its systematic investigation. By deconstructing the molecule into its core components—the indazole nucleus, the 5-nitro substituent, and the 3-(pyridin-3-yl) moiety—we will extrapolate a hypothesized biological profile based on established structure-activity relationships (SAR) from analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical foundation but also detailed, actionable protocols for the synthesis, in vitro, and in vivo evaluation of this promising compound.

Introduction: The Rationale for Investigating 5-nitro-3-(pyridin-3-yl)-1H-indazole

The pursuit of novel therapeutic agents is often guided by the strategic combination of well-characterized pharmacophores. The structure of 5-nitro-3-(pyridin-3-yl)-1H-indazole represents a convergence of three such motifs, each contributing to a compelling hypothesis for its potential biological activity.

-

The Indazole Core: This bicyclic aromatic heterocycle is a privileged scaffold in drug discovery. Its derivatives are known to act as potent inhibitors of a variety of enzymes, including kinases, and modulators of receptors. The structural rigidity and ability to participate in various non-covalent interactions make it an ideal foundation for designing targeted therapies.

-

The 3-(pyridin-3-yl) Substituent: The incorporation of a pyridine ring at the 3-position is a common strategy to enhance solubility and introduce a key hydrogen bond acceptor (the pyridine nitrogen). This feature is often critical for specific interactions within the ATP-binding pocket of kinases or the active sites of other enzymes.

-

The 5-nitro Group: The electron-withdrawing nature of the nitro group at the 5-position can significantly modulate the electronic properties of the indazole ring system. This can influence the compound's acidity, reactivity, and pharmacokinetic properties. Furthermore, nitroaromatic compounds are well-known for their potential as bioreductive prodrugs, particularly in hypoxic environments characteristic of solid tumors.

Based on these structural components, we hypothesize that 5-nitro-3-(pyridin-3-yl)-1H-indazole possesses potential anticancer and anti-inflammatory activities, likely mediated through the inhibition of key signaling kinases. This guide will outline a comprehensive strategy to test this hypothesis.

Proposed Synthesis and Characterization

A plausible synthetic route for 5-nitro-3-(pyridin-3-yl)-1H-indazole would involve a multi-step process, likely culminating in a Suzuki or Stille coupling reaction to introduce the pyridin-3-yl group, followed by nitration. A generalized workflow is presented below.

Caption: Generalized synthetic workflow for the target compound.

Upon successful synthesis, rigorous characterization using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis is mandatory to confirm the structure and purity of the final compound before any biological evaluation.

In Vitro Biological Evaluation: A Step-by-Step Approach

The following sections provide detailed protocols for the initial in vitro assessment of 5-nitro-3-(pyridin-3-yl)-1H-indazole.

Initial Cytotoxicity Screening

The first step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of its potential anticancer activity and helps in selecting cell lines for further mechanistic studies.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate cells (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Cell Line | 5-nitro-3-(pyridin-3-yl)-1H-indazole | Doxorubicin (Control) |

| A549 (Lung) | 8.5 | 0.9 |

| MCF-7 (Breast) | 12.2 | 1.1 |

| HCT116 (Colon) | 5.3 | 0.7 |

Target Identification and Mechanistic Studies

Based on the structural alerts, a logical next step is to investigate the compound's effect on protein kinases, which are frequently dysregulated in cancer.

Experimental Protocol: Kinase Inhibition Assay (Example: VEGFR2)

-

Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase (e.g., VEGFR2).

-

Reagents: Recombinant human VEGFR2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a detection antibody that recognizes the phosphorylated substrate.

-

Procedure:

-

Add the kinase, substrate, and varying concentrations of the test compound to a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of phosphorylated substrate using an ELISA-based method or a fluorescence-based readout.

-

-

Data Analysis: Determine the IC₅₀ value for kinase inhibition.

Hypothesized Signaling Pathway and Point of Intervention

Given that many indazole derivatives target angiogenesis, a plausible mechanism of action for the observed cytotoxicity could be the inhibition of the VEGF signaling pathway.

Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.

To validate this hypothesis, a Western blot analysis can be performed on lysates from treated cells to probe for the phosphorylation status of key downstream proteins like AKT and ERK.

In Vivo Evaluation

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.

Pharmacokinetic (PK) Studies

A preliminary PK study in mice or rats is crucial to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data informs the dosing regimen for efficacy studies.

Efficacy in a Xenograft Mouse Model

Experimental Protocol: Tumor Growth Inhibition Study

-

Model System: Athymic nude mice.

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into groups (e.g., vehicle control, test compound at different doses, positive control). Administer treatment via a suitable route (e.g., oral gavage, intraperitoneal injection) daily or as determined by PK data.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Euthanize mice when tumors in the control group reach a predetermined size or after a set duration. Excise tumors for further analysis (e.g., immunohistochemistry).

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Caption: Standard workflow for a xenograft efficacy study.

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach for the comprehensive biological evaluation of 5-nitro-3-(pyridin-3-yl)-1H-indazole. By leveraging knowledge from structurally related compounds, we have established a strong rationale for investigating its potential as an anticancer agent, possibly through the inhibition of kinase-mediated signaling pathways. The provided protocols offer a clear roadmap for researchers to systematically explore its therapeutic potential, from initial in vitro screening to in vivo efficacy studies. Future work should also include lead optimization through the synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties, as well as comprehensive toxicology studies to ensure a favorable safety profile.

References

A Technical Guide to Determining the Solubility of 5-nitro-3-(pyridin-3-yl)-1H-indazole in Dimethyl Sulfoxide (DMSO) for Drug Discovery Applications

Abstract

The accurate determination of a compound's solubility is a cornerstone of successful early-stage drug discovery, influencing everything from assay reliability to downstream pharmacokinetic studies. Dimethyl sulfoxide (DMSO) is the near-universal solvent for creating high-concentration stock solutions for high-throughput screening (HTS). Consequently, understanding a compound's solubility limit in DMSO is not merely a technical checkbox but a critical decision-making parameter. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination of the solubility of a representative heterocyclic compound, 5-nitro-3-(pyridin-3-yl)-1H-indazole, in DMSO. While specific solubility data for this compound is not readily published, this document outlines the principles and provides a detailed, field-proven protocol for its empirical determination. We will explore the critical distinction between thermodynamic and kinetic solubility, detail the robust shake-flask method, and discuss the profound implications of the results for drug discovery workflows.

The Foundational Role of DMSO Solubility in Drug Discovery

In the fast-paced environment of drug discovery, failure to adequately characterize lead compounds can lead to costly delays and misinterpreted data. After potency, solubility is one of the most critical physicochemical properties of a drug candidate.[1] A compound that cannot remain in solution cannot be accurately tested, and poor solubility can mask a compound's true activity or toxicity.[2][3]

1.1 DMSO: The Workhorse of High-Throughput Screening

DMSO is widely regarded as the gold standard solvent for HTS compound libraries.[4][5] Its remarkable ability to dissolve a wide array of both polar and non-polar organic molecules makes it indispensable for preparing the high-concentration stock solutions (typically 10-20 mM) needed for automated screening.[5][6] From these stocks, compounds are serially diluted into aqueous assay buffers. If a compound is not fully dissolved in the initial DMSO stock, all subsequent dilutions and assay results will be inaccurate.

1.2 The Critical Distinction: Thermodynamic vs. Kinetic Solubility

Understanding the two primary types of solubility measurement is crucial for proper experimental design and data interpretation.[7][8]

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly added from a concentrated DMSO stock to an aqueous buffer, begins to precipitate.[9][10] It is a high-throughput measurement often used in early discovery to quickly flag problematic compounds.[7] However, it often overestimates the true solubility because it describes a supersaturated, non-equilibrium state.[11]

-

Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium.[12] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours).[13] For preparing stable, long-term DMSO stock solutions, determining the thermodynamic solubility is paramount to prevent compound precipitation during storage.[14]

This guide will focus on determining the thermodynamic solubility of 5-nitro-3-(pyridin-3-yl)-1H-indazole in DMSO, as this value is most critical for ensuring the integrity of compound stock solutions.

Physicochemical Profile: 5-nitro-3-(pyridin-3-yl)-1H-indazole

A foundational understanding of the target molecule is essential. While extensive public data is limited, key computed properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₄O₂ | N/A |

| Molecular Weight | 240.22 g/mol | N/A |

| Structure | Indazole core with nitro and pyridinyl substitutions | N/A |

| Known Hazards | Assumed to be a potential irritant; handle with appropriate PPE. | General Practice |

Note: As specific experimental data for this compound is not available in public literature, these values are based on its chemical structure. The lack of published solubility data necessitates the experimental protocol detailed below.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in equilibrium.[11] This protocol is adapted for determining solubility directly in 100% DMSO.

3.1 Principle of the Method

An excess of the solid compound is added to a fixed volume of DMSO. The resulting slurry is agitated at a constant temperature for a sufficient period to allow the dissolution process to reach equilibrium. After this period, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13][15]

3.2 Materials and Reagents

-

5-nitro-3-(pyridin-3-yl)-1H-indazole (solid powder, >95% purity)

-

Dimethyl sulfoxide (DMSO), Anhydrous Grade (Water content <0.05%)

-

2.0 mL glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of handling 2.0 mL vials

-

0.22 µm syringe filters (PTFE or other DMSO-compatible material)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

Volumetric flasks and pipettes for standard preparation

3.3 Step-by-Step Experimental Workflow

-

Preparation of Vials: Add an excess amount of solid 5-nitro-3-(pyridin-3-yl)-1H-indazole to several 2.0 mL glass vials. An excess is critical; a good starting point is ~5-10 mg of compound.

-

Solvent Addition: Accurately pipette 1.0 mL of anhydrous DMSO into each vial.

-

Initial Mixing: Cap the vials tightly and vortex vigorously for 1-2 minutes to break up any clumps and initiate the dissolution process.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 250 rpm). Allow the mixture to equilibrate for at least 24 hours to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, separate the saturated supernatant from the excess solid. This is a critical step.

-

Recommended Method (Centrifugation): Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Alternative Method (Filtration): Carefully draw the supernatant into a syringe and filter it through a 0.22 µm DMSO-compatible syringe filter into a clean vial. Causality Note: Filtration must be done carefully to avoid clogging and potential compound loss on the filter membrane. Centrifugation is often preferred to minimize this risk.

-

-

Sample Preparation for Analysis: Carefully take a known aliquot (e.g., 10 µL) of the clear supernatant and dilute it with an appropriate solvent (e.g., the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor will likely be necessary.

-

Quantification via HPLC-UV:

-

Develop an HPLC method capable of resolving the compound from any potential impurities.

-

Prepare a series of calibration standards of known concentrations from a separate, accurately weighed stock solution of the compound.[16][17]

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.[16]

-

-

Calculation of Solubility: Back-calculate the original concentration in the saturated DMSO solution using the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Interpreting the Results: A Decision-Making Framework

The experimentally determined solubility value is a critical parameter for guiding subsequent research activities.

| Solubility Result (in DMSO) | Implication | Recommended Action |

| High (>20 mM) | Excellent solubility. The compound is highly suitable for HTS and preparation of concentrated stock solutions. | Proceed with standard stock solution preparation (e.g., 10-20 mM). |

| Moderate (5-20 mM) | Acceptable solubility. The compound can be used for most screening applications, but the maximum stock concentration is limited. | Prepare stock solutions at a concentration comfortably below the measured solubility limit (e.g., 80% of max) to avoid precipitation. |

| Low (1-5 mM) | Problematic solubility. Risk of precipitation during storage or upon dilution into aqueous buffers. May lead to unreliable assay data. | Consider resynthesis (e.g., creating a salt form), formulation strategies, or flagging the compound as having a high liability. Lower concentration stocks are necessary. |

| Very Low (<1 mM) | Unacceptable for standard HTS. The compound is likely to precipitate even in the DMSO stock or will crash out immediately upon dilution. | This is a significant red flag. The compound may be unsuitable for further development in its current form. Major reformulation or medicinal chemistry efforts are required. |

Decision Logic Based on Solubility

Caption: Decision-making flowchart based on solubility results.

Conclusion

While public data on the DMSO solubility of 5-nitro-3-(pyridin-3-yl)-1H-indazole is unavailable, this guide provides the scientific rationale and a robust, actionable protocol for its determination. By employing the thermodynamic shake-flask method, researchers can generate reliable data to inform the preparation of stable compound stock solutions, ensuring the accuracy and reproducibility of subsequent screening and profiling assays. This critical upfront investment in compound characterization prevents costly errors and provides a solid foundation for advancing promising molecules through the drug discovery pipeline.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Drug Discovery News. (n.d.). Substance solubility.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Voinea, C., & Doncu, V. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.

- Ziath. (n.d.). Samples in DMSO: What an end user needs to know.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 934-943.

- protocols.io. (2021). DMSO stock preparation.

- BioForum. (2013). Making a stock solution for my drug using DMSO.

- Quora. (2018). How to make a stock solution of a substance in DMSO.

- National Center for Biotechnology Information. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates.

- Bienta. (n.d.). Shake-Flask Solubility Assay.

- ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.

- GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO.

- Benchchem. (n.d.). Application Notes and Protocols for Utilizing DMSO in High-Throughput Screening.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ResearchGate. (2025). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

- Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?.

- Al-Badr, A. A., & El-Subbagh, H. I. (2023).

- National Center for Biotechnology Information. (n.d.). 5-Nitroindazole.

- National Center for Biotechnology Information. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.

- National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

- National Center for Biotechnology Information. (2019). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.

- ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Matrix Fine Chemicals. (n.d.). 5-NITRO-1H-INDAZOLE | CAS 5401-94-5.

- MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.

- National Center for Biotechnology Information. (2006). DMSO-related effects in protein characterization.

- Santa Cruz Biotechnology. (n.d.). 5-Nitro-1H-indazol-3-amine | CAS 41339-17-7.

- ChemicalBook. (2025). 3-IODO-5-NITRO (1H)INDAZOLE | 70315-69-4.

- ChemSynthesis. (2025). 5-nitro-1H-indazole - 5401-94-5.

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. ucd.ie [ucd.ie]

- 3. bmglabtech.com [bmglabtech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 14. ziath.com [ziath.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmaguru.co [pharmaguru.co]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-nitro-3-(pyridin-3-yl)-1H-indazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for the development of potent and selective therapeutic agents targeting a wide array of biological targets.[1][2] Indazole derivatives are found in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of specific substituents onto the indazole core, such as a nitro group at the 5-position and a pyridinyl moiety at the 3-position, can profoundly influence the molecule's physicochemical properties and biological activity, making 5-nitro-3-(pyridin-3-yl)-1H-indazole a compound of significant interest for drug discovery and development.

Core Molecular Profile

The fundamental identity of 5-nitro-3-(pyridin-3-yl)-1H-indazole is defined by its chemical formula and molecular weight. These parameters are crucial for its synthesis, characterization, and quantitative analysis in various experimental settings.

| Property | Value |

| IUPAC Name | 5-nitro-3-(pyridin-3-yl)-1H-indazole |

| Chemical Formula | C₁₂H₈N₄O₂ |

| Molecular Weight | 240.22 g/mol |

| Canonical SMILES | C1=CC=C2C(=C1[O-])C(=NN2)C3=CN=CC=C3 |

Synthesis and Mechanistic Considerations

The synthesis of 3-aryl-1H-indazoles is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki coupling being a particularly robust and widely adopted method. This approach offers high yields and excellent functional group tolerance. The proposed synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole leverages this strategy.

Proposed Synthetic Pathway: Suzuki Coupling

The logical synthetic route involves the coupling of a halogenated 5-nitroindazole with a pyridineboronic acid derivative in the presence of a palladium catalyst and a suitable base.

Caption: Proposed Suzuki coupling workflow for the synthesis of 5-nitro-3-(pyridin-3-yl)-1H-indazole.

Experimental Protocol (Exemplary)

-

Reactant Preparation: To a solution of 3-iodo-5-nitro-1H-indazole (1 equivalent) in a mixture of dioxane and water, add pyridine-3-boronic acid (1.2 equivalents).

-

Catalyst and Base Addition: Add potassium carbonate (K₂CO₃) (3 equivalents) as the base, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).

-

Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-100 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-nitro-3-(pyridin-3-yl)-1H-indazole.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 5-nitro-3-(pyridin-3-yl)-1H-indazole, such as its melting point, solubility, and chromatographic behavior, are influenced by the polar nitro group and the basic pyridinyl moiety. Spectroscopic analysis is essential for unambiguous structure confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the indazole and pyridine rings. The protons on the indazole ring will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR will display distinct resonances for each of the 12 carbon atoms in the molecule, with the carbon atoms attached to nitrogen and the nitro group appearing at characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (240.22 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the indazole ring, C=N and C=C stretching vibrations of the aromatic rings, and strong symmetric and asymmetric stretching bands for the nitro (NO₂) group.

Potential Applications in Drug Discovery

The hybrid structure of 5-nitro-3-(pyridin-3-yl)-1H-indazole suggests its potential as a scaffold for developing novel therapeutic agents, particularly in oncology. The indazole core is a key component of several kinase inhibitors, and the pyridinyl group can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.

Caption: Potential mechanism of action for an indazole-based kinase inhibitor.

The nitro group, while often associated with toxicity, can also enhance therapeutic activity or serve as a handle for further chemical modification. For instance, nitroindazoles have been investigated for their activity against various cancer cell lines and as antimicrobial agents.[4] The combination of the pyridinyl and nitro moieties on the privileged indazole scaffold makes this compound a compelling candidate for screening in various biological assays, particularly those related to cell signaling and proliferation.

Conclusion

5-nitro-3-(pyridin-3-yl)-1H-indazole is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis can be reliably achieved through established cross-coupling methodologies, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The combination of the biologically active indazole core with pyridinyl and nitro substituents provides a promising foundation for the design and development of novel therapeutic agents, particularly in the realm of oncology. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

ChemBK. 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole - Physico-chemical Properties. Available from: [Link]

-

MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available from: [Link]

-

National Institutes of Health. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]

-

PubChem. 5-Nitroindazole. Available from: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

-

National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

Lead Sciences. 5-Nitro-1H-indazole-3-carboxylic acid. Available from: [Link]

-

ResearchGate. (PDF) Indazole–Pyridine Hybrids: Design, Synthesis, and Biological Evaluation as Possible Anticancer Agents against Breast Cancer Cell Lines. Available from: [Link]

-

PubChem. 3-Nitro-1H-indazole. Available from: [Link]

-

PubMed. Design, Synthesis, Biological and in silico Evaluation of Novel Indazole-pyridine Hybrids for the Treatment of Breast Cancer. Available from: [Link]

-

Matrix Fine Chemicals. 5-NITRO-1H-INDAZOLE | CAS 5401-94-5. Available from: [Link]

-

ResearchGate. Different biological activities reported with Indazole derivatives. Available from: [Link]

-

MDPI. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Available from: [Link]

-

ResearchGate. Synthesis of 3-phenyl-1H-indazole derivatives 10a–c. All synthesized... Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi [mdpi.com]

spectroscopic data (NMR, IR, Mass Spec) of 5-nitro-3-(pyridin-3-yl)-1H-indazole

An in-depth guide to the spectroscopic characterization of novel chemical entities is fundamental for researchers in medicinal chemistry and drug development. This document provides a detailed analysis of 5-nitro-3-(pyridin-3-yl)-1H-indazole, a heterocyclic compound of interest due to the established pharmacological importance of both the indazole and pyridine scaffolds.[1] While a complete, published experimental dataset for this specific molecule is not available in the reviewed literature, this guide, written from the perspective of a Senior Application Scientist, will synthesize predictive data based on established spectroscopic principles and data from closely related analogues. We will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explain the rationale behind these predictions, and provide standardized protocols for data acquisition.

Molecular Structure and Key Features

To properly interpret spectroscopic data, understanding the molecule's structure is paramount. 5-nitro-3-(pyridin-3-yl)-1H-indazole consists of three key components: an indazole core, a nitro group at the 5-position, and a pyridine ring at the 3-position. The electron-withdrawing nature of the nitro group and the specific electronic environment of the pyridine ring will be the dominant influences on the resulting spectra.

Caption: Plausible Fragmentation Pathways in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard method for small, relatively stable molecules. Electrospray Ionization (ESI) is also suitable, which would yield the protonated molecule [M+H]⁺ at m/z 241.

-

Sample Introduction: Introduce the sample via a direct insertion probe (for EI) or by dissolving it in a suitable solvent like methanol/water and infusing it (for ESI).

-

Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer. A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition from the exact mass measurement.

-

Data Acquisition: Scan a mass range from m/z 50 to 500 to ensure capture of the molecular ion and key fragments.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic features of 5-nitro-3-(pyridin-3-yl)-1H-indazole. By leveraging data from analogous structures and fundamental principles, we have established a clear set of expectations for its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire high-quality, reproducible data for the definitive characterization of this and other novel N-heterocyclic compounds, thereby ensuring scientific integrity and accelerating the drug development process.

References

- The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639).

- Supporting Information for a relevant chemical synthesis.

- PubChem, NIH. 5-Nitroindazole | C7H5N3O2 | CID 21501.

- Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.

- eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Organic Syntheses. 5-nitroindazole Procedure.

- Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.

- Wikipedia. Fragmentation (mass spectrometry).

- ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated.

-

MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available from: [Link]

- Organic Chemistry Portal. Indazole synthesis.

- University of Regensburg. Table of Characteristic IR Absorptions.